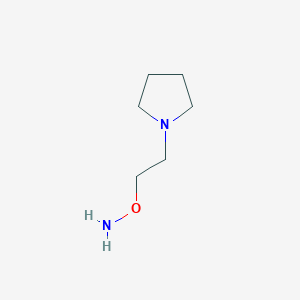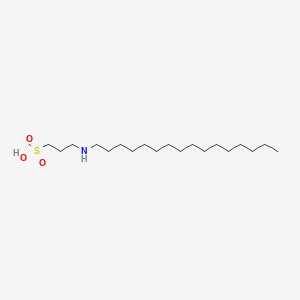
3-(Hexadecylamino)-1-propanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hexadecylamino)-1-propanesulfonic acid, also known as HEPES, is a zwitterionic buffer commonly used in biological and biochemical research. It is a highly effective buffer due to its ability to maintain a stable pH environment, even in the presence of changes in temperature and ionic strength. HEPES is widely used in various biological and biochemical applications, such as cell culture, protein purification, and enzymatic assays.
作用机制
3-(Hexadecylamino)-1-propanesulfonic acid is a zwitterionic buffer, meaning that it contains both a positive and negative charge. This allows it to effectively buffer a solution by accepting or donating protons as needed to maintain a stable pH environment. 3-(Hexadecylamino)-1-propanesulfonic acid is also able to resist changes in pH due to changes in temperature and ionic strength, making it a highly effective buffer.
生化和生理效应
3-(Hexadecylamino)-1-propanesulfonic acid has no known biochemical or physiological effects on cells or organisms. It is a non-toxic and non-ionic buffer, making it ideal for use in biological and biochemical research.
实验室实验的优点和局限性
The advantages of using 3-(Hexadecylamino)-1-propanesulfonic acid as a buffer in lab experiments include its ability to maintain a stable pH environment, even in the presence of changes in temperature and ionic strength. It is also non-toxic and non-ionic, making it ideal for use in biological and biochemical research. The limitations of using 3-(Hexadecylamino)-1-propanesulfonic acid include its relatively high cost compared to other buffers and its limited solubility in aqueous solutions at low pH.
未来方向
Future research on 3-(Hexadecylamino)-1-propanesulfonic acid could focus on developing more cost-effective synthesis methods for the production of 3-(Hexadecylamino)-1-propanesulfonic acid. Additionally, research could be conducted on the use of 3-(Hexadecylamino)-1-propanesulfonic acid in new applications, such as drug delivery systems or medical diagnostics. Finally, further investigation into the mechanism of action of 3-(Hexadecylamino)-1-propanesulfonic acid could lead to a better understanding of how buffers function in biological and biochemical systems.
合成方法
3-(Hexadecylamino)-1-propanesulfonic acid can be synthesized through the reaction of 3-chloro-1-propanesulfonic acid with hexadecylamine in the presence of a base such as sodium hydroxide. The reaction yields 3-(hexadecylamino)-1-propanesulfonic acid, which can be purified through crystallization or chromatography.
科学研究应用
3-(Hexadecylamino)-1-propanesulfonic acid is widely used as a buffer in various biological and biochemical applications. It is commonly used in cell culture media to maintain a stable pH environment, which is essential for cell growth and survival. 3-(Hexadecylamino)-1-propanesulfonic acid is also used in protein purification to prevent denaturation of proteins by maintaining a stable pH environment. Additionally, 3-(Hexadecylamino)-1-propanesulfonic acid is used in enzymatic assays to ensure that the enzymatic reaction occurs at the optimal pH.
属性
CAS 编号 |
1120-05-4 |
|---|---|
产品名称 |
3-(Hexadecylamino)-1-propanesulfonic acid |
分子式 |
C19H41NO3S |
分子量 |
363.6 g/mol |
IUPAC 名称 |
3-(hexadecylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C19H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-24(21,22)23/h20H,2-19H2,1H3,(H,21,22,23) |
InChI 键 |
FBONKMDYOCCKKV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNCCCS(=O)(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCNCCCS(=O)(=O)O |
其他 CAS 编号 |
1120-05-4 |
同义词 |
3-(Hexadecylamino)-1-propanesulfonic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



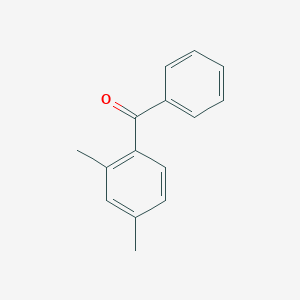
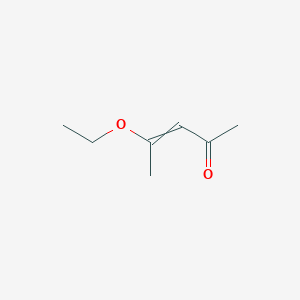
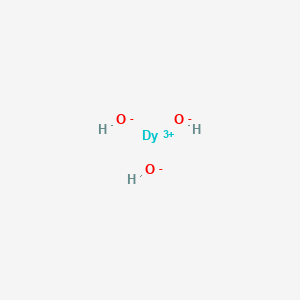
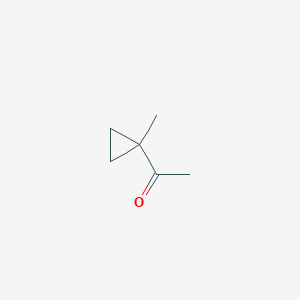
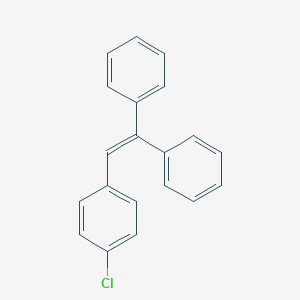
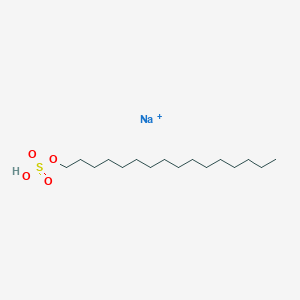
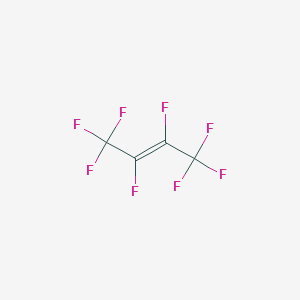
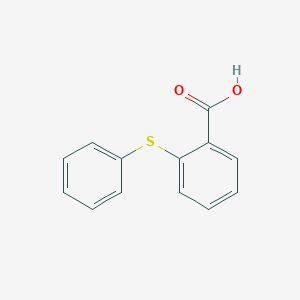
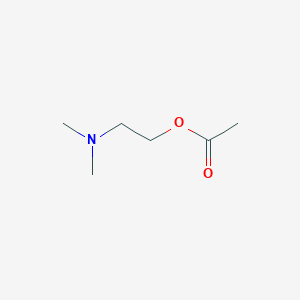
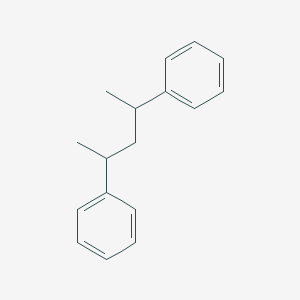
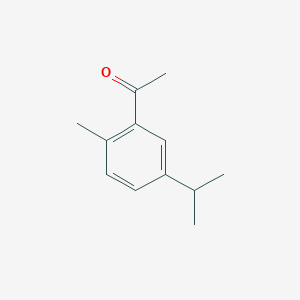
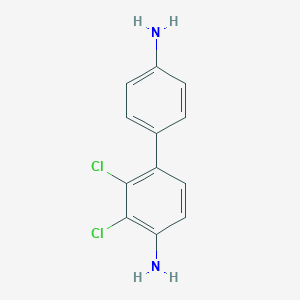
![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
